2,4-Dibromo-5-methoxybenzoic acid
Description
2,4-Dibromo-5-methoxybenzoic acid (CAS: 1784544-06-4) is a halogenated benzoic acid derivative with bromine substituents at positions 2 and 4 and a methoxy group at position 3. It is synthesized via bromination and methoxylation reactions, achieving high purity (97%) under optimized conditions . This compound serves as a critical intermediate in organic synthesis and materials science, particularly in studies involving isotopic labeling and degradation mechanisms due to its structural stability .
Properties
IUPAC Name |
2,4-dibromo-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZKHMIOHWNCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 5-Methoxybenzoic Acid
The bromination of methoxybenzoic acids typically exploits the ortho/para-directing effects of the methoxy group and the meta-directing influence of the carboxylic acid moiety. For example, in the synthesis of 2-bromo-5-methoxybenzoic acid (as described in Patent CN112250562A), m-methoxybenzoic acid undergoes regioselective bromination at the 2-position using N-bromosuccinimide (NBS) or dibromohydantoin in halogenated solvents (e.g., dichloromethane or chloroform) with red phosphorus and sulfuric acid as catalysts. Yields exceeding 92% and purity >99% are achieved under these conditions.
To extend this methodology to 2,4-dibromo-5-methoxybenzoic acid, a two-step bromination process could be hypothesized:
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Initial Bromination at the 2-Position : Following the protocol in, m-methoxybenzoic acid is brominated to yield 2-bromo-5-methoxybenzoic acid.
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Secondary Bromination at the 4-Position : Introducing a second equivalent of brominating agent under modified conditions (e.g., elevated temperature or prolonged reaction time) may drive di-substitution. The carboxylic acid group’s meta-directing effect could favor bromination at the 4-position, though competing ortho/para effects from the methoxy group must be controlled.
Key Reaction Parameters for Di-Bromination:
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Solvent System : Halogenated hydrocarbons (e.g., dichloroethane) enhance solubility and stabilize intermediates.
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Catalysts : Red phosphorus and potassium bromide synergistically promote electrophilic aromatic substitution.
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Stoichiometry : A 2:1 molar ratio of brominating agent to substrate may be necessary for di-bromination.
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Temperature : Reactions conducted at 25–30°C minimize side products.
Alternative Pathways via Intermediate Oxidation
Oxidation of 2,4-Dibromo-5-methoxybenzaldehyde
While not directly referenced in the provided patents, a plausible route involves the oxidation of 2,4-dibromo-5-methoxybenzaldehyde to the corresponding carboxylic acid. This two-step approach would require:
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Bromination of 5-Methoxybenzaldehyde : Selective di-bromination at the 2- and 4-positions using bromine or NBS in acetic acid.
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Oxidation of the Aldehyde Group : Treatment with a strong oxidizing agent (e.g., potassium permanganate in acidic media) converts the aldehyde to a carboxylic acid.
Challenges and Considerations:
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Regioselectivity : Ensuring di-bromination occurs exclusively at the 2- and 4-positions demands precise control over reaction conditions.
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Oxidation Efficiency : Over-oxidation or decarboxylation must be mitigated through temperature moderation and catalyst selection.
Industrial-Scale Production and Optimization
Scalability of Halogenated Solvent-Based Methods
The patent CN112250562A highlights the industrial viability of bromination in halogenated solvents, with yields consistently above 90% at scales exceeding 0.1 mol. Key scalability factors include:
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Solvent Recovery : Dichloromethane and chloroform are efficiently reclaimed via reduced-pressure distillation, reducing costs and environmental impact.
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Catalyst Reusability : Red phosphorus and potassium bromide remain active across multiple batches, though sulfuric acid necessitates neutralization post-reaction.
Comparative Analysis of Brominating Agents
Data from and reveal critical differences in reagent performance:
| Brominating Agent | Solvent | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | Dichloromethane | Red P, KBr, H₂SO₄ | 93.4 | 99.1 |
| Dibromohydantoin | Chloroform | Red P, KBrO₃, H₂SO₄ | 93.6 | 99.4 |
| Bromine | Water | NaOH | 83.0 | 98.5 |
Table 1 : Performance of brominating agents in the synthesis of brominated methoxybenzoic acids.
NBS and dibromohydantoin outperform elemental bromine in both yield and purity, likely due to their controlled release of bromine radicals, which reduces side reactions.
Mechanistic Insights and Regiochemical Control
Electrophilic Aromatic Substitution Dynamics
The methoxy group’s strong electron-donating nature activates the aromatic ring toward electrophilic attack, directing incoming bromine to the ortho and para positions relative to itself. Conversely, the electron-withdrawing carboxylic acid group deactivates the ring and directs substitution to the meta position. In 5-methoxybenzoic acid, these competing effects create a regiochemical preference for bromination at the 2- and 4-positions (ortho to methoxy and meta to carboxylic acid).
Role of Catalysts:
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Red Phosphorus : Facilitates the generation of bromine radicals, enabling milder reaction conditions compared to molecular bromine.
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Sulfuric Acid : Protonates the carboxylic acid, enhancing its meta-directing effect and solubilizing intermediates.
Challenges in Di-Bromination and Purity Enhancement
Byproduct Formation and Mitigation
Common byproducts in di-bromination include:
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Tri-brominated Derivatives : Resulting from excessive bromine use.
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Isomeric Contaminants : Improper regiochemical control may yield 2,5- or 3,4-dibromo isomers.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 2 and 4 are susceptible to nucleophilic displacement, particularly under basic or catalytic conditions:
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Amine Substitution : Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at 80–100°C replaces bromine with amine groups.
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Thiol Substitution : Thiols (e.g., benzenethiol) displace bromine in the presence of copper(I) iodide, yielding thioether derivatives.
Example Reaction :
Cross-Coupling Reactions
The bromine atoms participate in palladium-catalyzed coupling reactions:
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Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives .
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Buchwald-Hartwig Amination : Coupling with amines using Pd₂(dba)₃ and Xantphos forms C–N bonds .
Key Data :
| Reaction Type | Catalyst | Base | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃ | 85–90 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | t-BuONa | 75–80 |
Decarboxylation and Derivative Formation
The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions:
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Thermal Decarboxylation : Heating at 150–200°C in quinoline with Cu powder produces 2,4-dibromo-5-methoxybenzene .
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Acid-Catalyzed Decarboxylation : Concentrated H₂SO₄ at 100°C removes CO₂, yielding brominated toluene derivatives .
Mechanism :
Functional Group Transformations
The carboxylic acid moiety can be modified:
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Esterification : Reaction with methanol and DBDMH forms methyl esters .
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Amidation : Coupling with amines using EDCI/HOBt yields amides.
Example :
Oxidation and Reduction
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Oxidation : The methoxy group resists oxidation, but the benzene ring can undergo nitration or sulfonation at the meta position relative to electron-withdrawing groups .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces bromine to hydrogen, though selectivity between the two bromine atoms is challenging.
Scientific Research Applications
Organic Synthesis
2,4-Dibromo-5-methoxybenzoic acid serves as a key intermediate in the synthesis of more complex organic compounds. Its bromine substituents allow for electrophilic substitution reactions, making it a valuable reagent in organic synthesis. It is utilized in the production of various pharmaceuticals and biologically active molecules.
| Compound | Application |
|---|---|
| Urolithin derivatives | Potential health benefits related to aging and metabolism |
| Benzylisothioureas | Divalent metal transporter 1 (DMT1) inhibitors |
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have explored its effectiveness against various bacterial strains.
- Antioxidant Activity : Investigated for its ability to scavenge free radicals, which may contribute to its potential therapeutic effects.
Materials Science
In materials science, this compound is used in the development of advanced materials such as polymers and liquid crystals. Its unique properties make it suitable for creating materials with specific optical and electronic characteristics.
Case Study 1: Synthesis of Urolithin Derivatives
A study demonstrated the synthesis of urolithin derivatives using this compound as a precursor. These derivatives were evaluated for their potential health benefits related to aging and metabolic disorders. The results indicated significant biological activity, suggesting that these compounds could have therapeutic applications in human health .
Case Study 2: Antimicrobial Research
In another investigation, researchers tested the antimicrobial efficacy of this compound against various bacterial strains. The compound showed promising results, particularly against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2,4-dibromo-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Methoxybenzoic Acids
Key Observations:
- Substituent Effects on Reactivity : The electron-withdrawing bromine groups in this compound enhance its electrophilicity compared to fluorine-substituted analogs like 5-Bromo-2,4-difluorobenzoic acid, making it more reactive in nucleophilic aromatic substitution .
- Positional Isomerism : Moving the methoxy group from position 5 (in this compound) to position 4 (as in 3-Bromo-4-methoxybenzoic acid) reduces steric hindrance, improving solubility in polar solvents .
Key Findings:
- Environmental Impact : The synthesis of 5-Bromo-2,4-difluorobenzoic acid avoids cryogenic conditions (-75°C) required for analogous compounds, reducing energy consumption .
- Purity Challenges: this compound’s high purity (97%) is attributed to optimized bromination stoichiometry, whereas amino-substituted analogs require additional purification steps (e.g., HPLC) .
Solubility and Stability
- This compound : Low water solubility due to bromine’s hydrophobicity; stable under acidic conditions but prone to decarboxylation at high temperatures .
- 5-Methoxysalicylic acid (2-hydroxy-5-methoxybenzoic acid) : Higher solubility in water (due to the hydroxyl group) but lower thermal stability compared to its brominated counterpart .
Biological Activity
2,4-Dibromo-5-methoxybenzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various biological evaluations.
This compound can be synthesized through several methods, typically involving bromination and oxidation reactions. For instance, one common synthetic route involves the bromination of 3-methoxybenzoic acid followed by oxidation to yield the desired dibromo compound . The unique substitution pattern on the aromatic ring contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The bromine atoms facilitate electrophilic aromatic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to diverse biological effects, including antimicrobial and antioxidant activities .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains. For example, the compound demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria .
Antioxidant Properties
The compound has also been evaluated for its antioxidant potential. Studies suggest that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of age-related diseases and cellular senescence .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. In one study, the compound was tested on various cancer cell lines including Hep-G2 and A2058. Results indicated low cytotoxicity at concentrations up to 5 μM, making it a promising candidate for further development in cancer therapeutics .
Case Studies
- Antimicrobial Efficacy : A study highlighted the compound's activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL .
- Antioxidant Activity : In cellular models, this compound was found to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
- Cytotoxicity in Cancer Cells : A comparative analysis revealed that while traditional chemotherapeutics exhibited high toxicity levels in Hep-G2 cells, this compound maintained a significantly lower toxicity profile even at higher concentrations .
Q & A
Q. Critical Conditions :
- Temperature : Bromination at 0–25°C minimizes side reactions.
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency .
- Catalysts : Lewis acids like FeBr₃ improve bromine incorporation .
Advanced: How can researchers address competing substitution reactions during bromination of this compound precursors?
Answer:
Competing reactions arise due to the electron-donating methoxy group and electron-withdrawing carboxylic acid. Strategies include:
- Directed Ortho-Metalation (DoM) : Use lithiation to selectively activate positions for bromination .
- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to reduce deactivation .
- Kinetic Control : Lower temperatures (e.g., –78°C) favor ortho-bromination over para-substitution .
Q. Data Contradiction Example :
- reports 65% yield using DMSO and reflux, while achieves >90% purity via optimized catalytic hydrogenation. Contradictions arise from solvent polarity and catalyst choice, necessitating iterative optimization .
Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. The methoxy group appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₈H₆Br₂O₃: ~337.86 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and purity (>95%) .
Advanced: How can researchers design biological activity studies for derivatives of this compound?
Answer:
- Target Selection : Prioritize receptors with known affinity for brominated aromatics (e.g., dopamine D2 or serotonin 5-HT3 receptors) .
- In Vitro Assays :
- Binding Affinity : Radioligand displacement assays using labeled receptor preparations.
- Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to salicylates .
- Molecular Docking : Computational modeling predicts binding modes using software like AutoDock .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in halogenated waste containers .
Advanced: What mechanistic insights guide the regioselective functionalization of this compound?
Answer:
- Electronic Effects : The methoxy group directs electrophiles to the para position, while the carboxylic acid deactivates the ring. Bromine substituents further modulate reactivity via steric and electronic effects .
- Kinetic vs. Thermodynamic Control : Low-temperature bromination favors kinetic (ortho) products, while higher temperatures shift to thermodynamic (para) dominance .
- Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution and transition states .
Basic: How should this compound be stored to ensure long-term stability?
Answer:
- Conditions : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent degradation .
- Desiccants : Include silica gel packs to minimize hydrolysis of the carboxylic acid group .
Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?
Answer:
- Solvent Recovery : Distill and reuse DMSO or methanol to reduce costs .
- Catalyst Recycling : Recover Pd/C catalysts via filtration for reuse in hydrogenation steps .
- Process Safety : Implement controlled addition of bromine to prevent exothermic runaway reactions .
Basic: What are the typical applications of this compound in medicinal chemistry?
Answer:
- Lead Compound : Serves as a scaffold for dual dopamine-serotonin receptor antagonists with antiemetic potential .
- Prodrug Development : Esterification of the carboxylic acid improves bioavailability .
Advanced: How can researchers resolve contradictions in reported yields or purity for this compound across literature?
Answer:
- Root-Cause Analysis : Compare reaction parameters (e.g., solvent, catalyst loading) from conflicting studies .
- Reproducibility Tests : Replicate methods under controlled conditions to identify critical variables.
- Advanced Analytics : Use LC-MS/MS to detect trace impurities not resolved by HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
